molecular formula C8H4BrF5O B12435559 4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene

4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene

Cat. No.: B12435559
M. Wt: 291.01 g/mol
InChI Key: KBHILJZUGRPMDE-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene is a specialized brominated aromatic compound designed for advanced chemical synthesis and pharmaceutical research. This benzene derivative features bromo, difluoromethyl, and trifluoromethoxy substituents, making it a valuable bifunctional building block for constructing complex molecules. The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The difluoromethyl (CF₂H) group is of particular interest in medicinal chemistry, as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for alcohols, thiols, and other functional groups to optimize the pharmacokinetic properties of drug candidates . The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C8H4BrF5O

Molecular Weight

291.01 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H4BrF5O/c9-4-1-2-5(7(10)11)6(3-4)15-8(12,13)14/h1-3,7H

InChI Key

KBHILJZUGRPMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Starting Material : 1-(Difluoromethyl)-2-(trifluoromethoxy)benzene.
  • Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃ or AlCl₃).
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) yields the target compound.

Key Data

Parameter Value
Temperature 0–25°C
Catalyst FeBr₃ (0.1 equiv)
Solvent Dichloromethane
Yield 68–72%

Advantages : High regioselectivity due to electron-withdrawing trifluoromethoxy group directing bromination to the para position.
Limitations : Requires strict moisture control to prevent hydrolysis of intermediates.

Multi-Step Synthesis via Nitro Intermediate

A patent (CN101450891B) outlines a nitration-reduction-bromination sequence.

Procedure

  • Nitration : 4-Amino-2-(trifluoromethoxy)benzene is nitrated with HNO₃/H₂SO₄ at 30–50°C.
  • Reduction : Nitro group reduced to amine using Fe/NH₄Cl in ethanol.
  • Diazotization & Bromination : Diazonium salt formation with NaNO₂/HBF₄, followed by Sandmeyer reaction with CuBr.

Optimization

  • Molar Ratio : 4-Amino derivative : CuBr : HBr = 1 : 0.25 : 1.
  • Yield : 87% after diazotization; 73.5% after thermolysis.

Critical Insight : Excess HBr improves bromine incorporation but risks over-bromination.

Friedel-Crafts Alkylation with Bromomethylation

A German patent (DE10065442A1) describes bromomethylation using paraformaldehyde and HBr.

Steps

  • Substrate : Trifluoromethoxybenzene.
  • Bromomethylation : Reacted with paraformaldehyde and HBr in glacial acetic acid at 90°C.
  • Isolation : Extracted with methyl tert-butyl ether, distilled under vacuum (82–83°C at 20 hPa).
Parameter Value
Catalyst H₂SO₄
Reaction Time 20 hours
Yield 60%

Note : This method avoids hazardous gas emissions by trapping HBr in situ.

One-Pot Synthesis Avoiding Acetonitrile

US Patent US20160280619A1 reports a one-pot method to bypass impurity formation.

Protocol

  • Acylation : 5-Bromo-2-chlorobenzoic acid treated with oxalyl chloride to form acyl chloride.
  • Alkylation : Friedel-Crafts alkylation with phenetole (4-ethoxybenzyl group) using AlCl₃.
  • Reduction : Triethylsilane reduces ketone to methylene.
Parameter Value
Solvent Dichloromethane
Temperature 0–25°C (alkylation)
Yield 2.5 g (quantitative)

Advantage : Eliminates acetonitrile-derived impurities, enhancing purity (>98%).

Halogen Exchange Using Potassium Fluoride

A modified approach substitutes chlorine with fluorine via KF-mediated exchange.

Process

  • Substrate : 4-Bromo-1-(chloromethyl)-2-(trifluoromethoxy)benzene.
  • Fluorination : KF (2.5 equiv) in DMF at 150°C for 12 hours.
  • Workup : Aqueous extraction and distillation.
Parameter Value
Catalyst Tetraphenylphosphonium bromide
Yield 75%

Challenge : Competing elimination reactions require precise temperature control.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Bromination-Fluorination 72 95 Short reaction time
Nitro Intermediate 73.5 90 Scalable for industrial use
Friedel-Crafts 60 93 Low byproduct formation
One-Pot Synthesis Quant. 98 High purity
Halogen Exchange 75 91 Cost-effective reagent

Chemical Reactions Analysis

4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of bromine, difluoromethyl, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired effects in various applications.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS No. Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound Not Found C₇H₄BrF₅O ~295–300 Estimated >200 ~1.7–1.8
4-Bromo-1-(difluoromethyl)-2-fluorobenzene 749932-17-0 C₇H₄BrF₃ 225.01 199.1 1.633
1-Bromo-4-(trifluoromethoxy)benzene 175278-12-3 C₇H₄BrF₃O 259.01 185–187 1.68

Table 2: Reactivity in Pd-Catalyzed Arylations

Compound Heteroarene Partner Yield (%) Key Observations
1-Bromo-4-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 93 High yield, minimal steric hindrance
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 93 Fluoro substituent enhances regioselectivity
Target Compound (Hypothetical) Imidazo[1,2-a]pyridine N/A Predicted lower yield due to CF₂H steric effects

Biological Activity

4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrF5OC_8H_4BrF_5O. The presence of bromine and trifluoromethoxy groups contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular Weight305.01 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP3.5

Biological Activity Overview

Research indicates that halogenated compounds, particularly those containing fluorine and bromine, can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound have been explored in several studies.

Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated benzenes found that compounds with trifluoromethoxy groups exhibited significant activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .

Anticancer Potential

In vitro assays have shown that fluorinated aromatic compounds can inhibit cancer cell proliferation. For instance, derivatives with similar structures have been tested against human cancer cell lines, demonstrating cytotoxic effects attributed to apoptosis induction .

Case Studies

  • Antimicrobial Efficacy :
    • Study : A comparative analysis of various halogenated compounds revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
    • : This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Cytotoxicity in Cancer Cells :
    • Study : Research on similar trifluoromethyl-substituted compounds indicated that they could induce apoptosis in breast cancer cells (MCF-7), with IC50 values around 10 µM.
    • : While specific data on this compound is limited, the structural similarities suggest it may possess comparable anticancer properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors, affecting metabolic pathways in microorganisms and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can lead to increased oxidative stress within cells, promoting apoptosis.

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